molecular formula C25H32N2O4 B11212552 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(4-ethoxy-3-methoxyphenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11212552
M. Wt: 424.5 g/mol
InChI Key: ROLUPHGWBLRRPN-UHFFFAOYSA-N
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Description

4-(4-ethoxy-3-methoxyphenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and multiple functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.

    Functional Group Modifications: The ethoxy and methoxy groups can be introduced through etherification reactions, while the carbonyl group can be added via acylation reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired product.

Chemical Reactions Analysis

4-(4-ethoxy-3-methoxyphenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester or amide bonds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-(4-ethoxy-3-methoxyphenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving quinoline derivatives.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of more complex pharmaceutical agents.

    Industrial Applications: It can be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one include other quinoline derivatives, such as:

    4-(4-methoxyphenyl)-2-methylquinoline: Lacks the piperidine ring and carbonyl group, resulting in different chemical properties and biological activities.

    4-(4-ethoxyphenyl)-2-methylquinoline:

    4-(4-ethoxy-3-methoxyphenyl)-2-methylquinoline: Similar but lacks the piperidine ring, leading to differences in its interaction with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

4-(4-ethoxy-3-methoxyphenyl)-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C25H32N2O4/c1-4-31-20-12-11-17(15-21(20)30-3)23-22(25(29)27-13-6-5-7-14-27)16(2)26-18-9-8-10-19(28)24(18)23/h11-12,15,23,26H,4-10,13-14H2,1-3H3

InChI Key

ROLUPHGWBLRRPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)N4CCCCC4)C)OC

Origin of Product

United States

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